molecular formula C21H18O4 B5658043 Ethyl 3-(4-ethylphenyl)-1,4-dioxonaphthalene-2-carboxylate

Ethyl 3-(4-ethylphenyl)-1,4-dioxonaphthalene-2-carboxylate

Cat. No.: B5658043
M. Wt: 334.4 g/mol
InChI Key: DNLYKPIYFKYOEZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethylphenyl)-1,4-dioxonaphthalene-2-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system, an ester functional group, and an ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-ethylphenyl)-1,4-dioxonaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 3-(4-ethylphenyl)-1,4-dioxonaphthalene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethylphenyl)-1,4-dioxonaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl 3-(4-ethylphenyl)-1,4-dioxonaphthalene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-ethylphenyl)-1,4-dioxonaphthalene-2-carboxylate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-methylphenyl)-1,4-dioxonaphthalene-2-carboxylate
  • Ethyl 3-(4-phenyl)-1,4-dioxonaphthalene-2-carboxylate
  • Ethyl 3-(4-isopropylphenyl)-1,4-dioxonaphthalene-2-carboxylate

Uniqueness

Ethyl 3-(4-ethylphenyl)-1,4-dioxonaphthalene-2-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties

Properties

IUPAC Name

ethyl 3-(4-ethylphenyl)-1,4-dioxonaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O4/c1-3-13-9-11-14(12-10-13)17-18(21(24)25-4-2)20(23)16-8-6-5-7-15(16)19(17)22/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLYKPIYFKYOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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